2-[(2,4,6-Trimethylphenyl)methyl]piperazine
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Overview
Description
2-[(2,4,6-Trimethylphenyl)methyl]piperazine is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It is also known by its IUPAC name, 1-[(2,4,6-trimethylphenyl)methyl]piperazine . This compound is characterized by a piperazine ring substituted with a 2,4,6-trimethylphenylmethyl group, making it a derivative of piperazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-Trimethylphenyl)methyl]piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions typically require specific conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection/deprotection steps to yield the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer, but they generally follow similar synthetic routes as described above, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-Trimethylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents like KMnO4 under acidic conditions, while reduction reactions may use LiAlH4 in anhydrous ether. Substitution reactions may require halogenating agents like N-bromosuccinimide (NBS) under light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxides, while reduction may yield secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[(2,4,6-Trimethylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving the modulation of biological pathways and interactions with biomolecules.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4,6-Trimethylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on GABA (gamma-aminobutyric acid) receptors, leading to the modulation of neurotransmitter activity . This interaction can result in various pharmacological effects, including sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-Trimethylbenzyl)piperazine: This compound is structurally similar and shares many of the same chemical properties.
Uniqueness
2-[(2,4,6-Trimethylphenyl)methyl]piperazine is unique due to the presence of the 2,4,6-trimethylphenylmethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved pharmacokinetic properties.
Properties
CAS No. |
886496-01-1 |
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Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2/c1-10-6-11(2)14(12(3)7-10)8-13-9-15-4-5-16-13/h6-7,13,15-16H,4-5,8-9H2,1-3H3 |
InChI Key |
BVINPESFJUQSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2CNCCN2)C |
Origin of Product |
United States |
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